

# Downstream Effects of Tegavivint on c-Myc and Axin2: A Comparative Analysis

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## Compound of Interest

Compound Name: Tegavivint

Cat. No.: B612154

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HOUSTON – A comprehensive analysis of preclinical data confirms the downstream effects of **Tegavivint**, a first-in-class TBL1 inhibitor, on the key Wnt/ $\beta$ -catenin signaling pathway targets, c-Myc and Axin2. This guide provides a comparative overview of **Tegavivint**'s performance against other Wnt pathway inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

**Tegavivint** selectively disrupts the interaction between  $\beta$ -catenin and Transducin Beta-like Protein 1 (TBL1), leading to a reduction in the transcriptional activity of TCF4 and subsequent downregulation of its target genes, including the proto-oncogene c-Myc and the pathway modulator Axin2.<sup>[1]</sup> This targeted action has shown promise in various cancer models, including osteosarcoma and desmoid tumors.

## Quantitative Comparison of Wnt Pathway Inhibitors

The following table summarizes the quantitative effects of **Tegavivint** and alternative Wnt pathway inhibitors on the expression of c-Myc and Axin2.

Inhibitor	Target	Mechanism of Action	Effect on c-Myc	Effect on Axin2	Cell Line/Model	Reference
Tegavivint	TBL1/ $\beta$ -catenin interaction	Disrupts the interaction between $\beta$ -catenin and TBL1, leading to decreased TCF4 transcriptional activity.	mRNA reduction: Mean relative expression of 0.099 vs 1.00 in control.	Downregulation of mRNA and protein levels confirmed.	Osteosarcoma cells (c-Myc); Desmoid tumor cells (Axin2)	[1]
PRI-724	CBP/ $\beta$ -catenin interaction	Inhibits the interaction between $\beta$ -catenin and its coactivator CBP.	Protein reduction confirmed.	Not specified in the provided results.	Melanoma cells	
IWR-1	Tankyrase (TNKS1/2)	Stabilizes Axin2 by inhibiting Tankyrase, leading to enhanced $\beta$ -catenin degradation.	Not specified in the provided results.	Decreased transcription confirmed.	Colorectal cancer cells	[2]
IWP-2	Porcupine (PORCN)	Inhibits the O-acyltransferase Porcupine,	Downregulation of mRNA confirmed.	Not specified in the provided results.	Porcine SCNT embryos	[3]

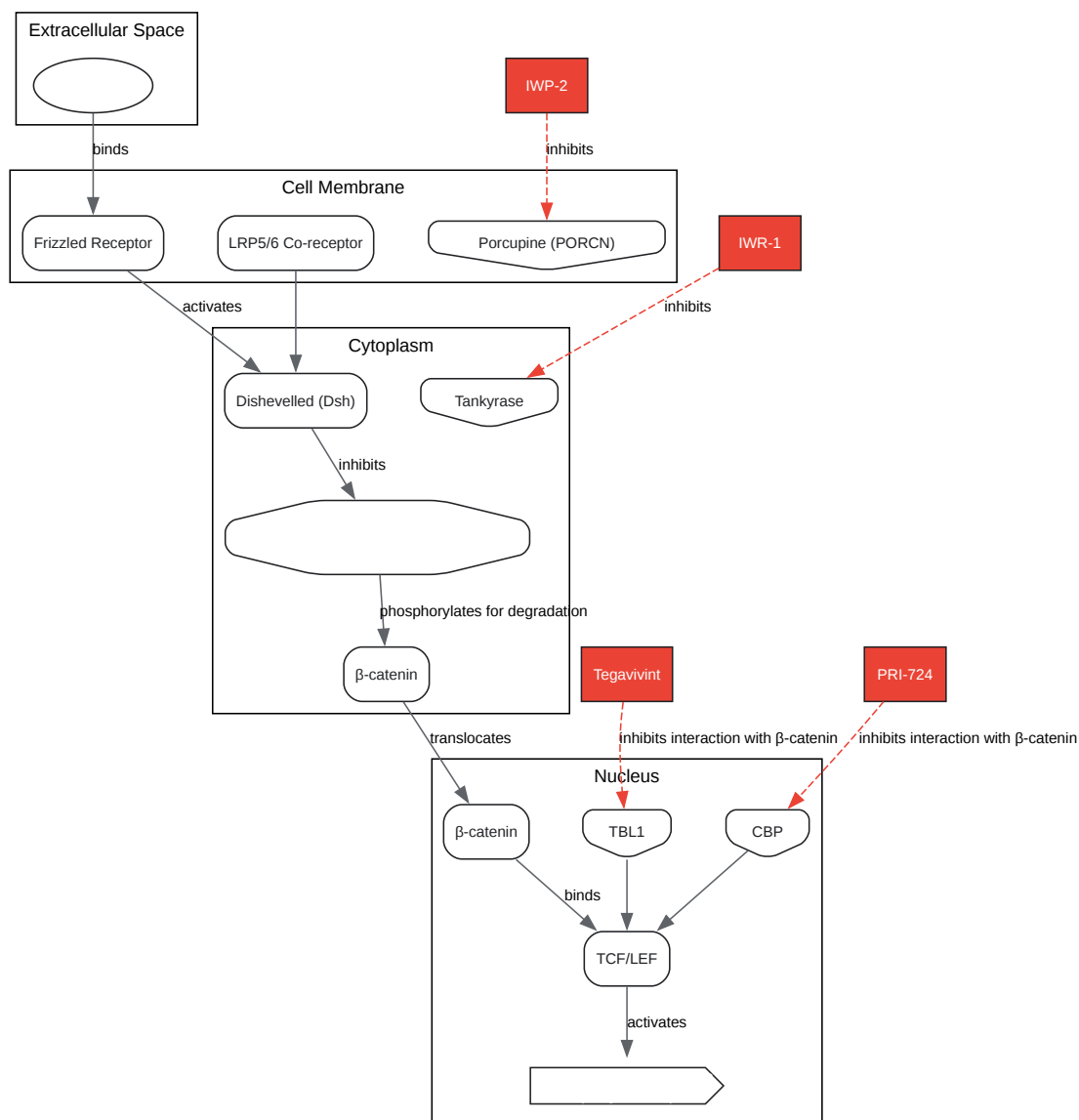
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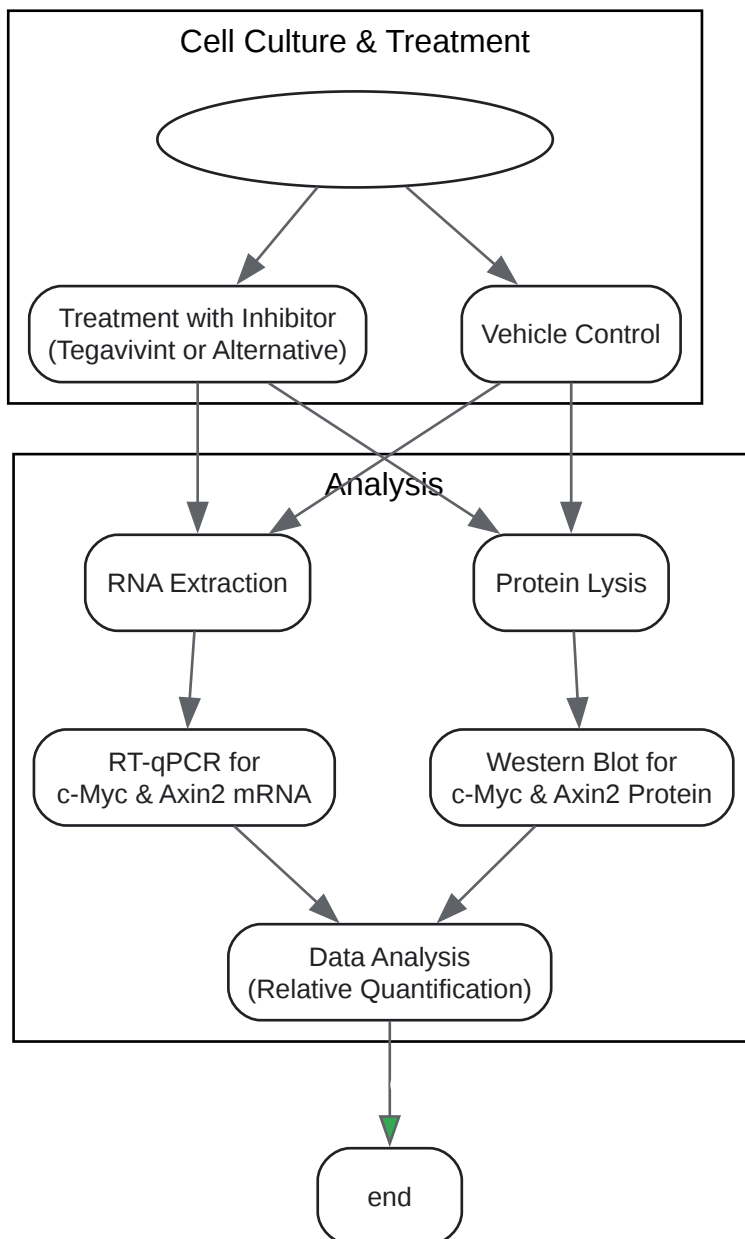
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Wnt/ $\beta$ -catenin signaling pathway with the points of intervention for each inhibitor and a general workflow for assessing the downstream effects of these compounds.

Wnt/ $\beta$ -catenin Signaling Pathway and Inhibitor Targets



## Experimental Workflow for Assessing Downstream Effects

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## References

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